molecular formula C36H24F2O6S3 B14357360 1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] CAS No. 95243-92-8

1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]

Cat. No.: B14357360
CAS No.: 95243-92-8
M. Wt: 686.8 g/mol
InChI Key: DLHUFBJDUZDWHU-UHFFFAOYSA-N
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Description

1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of caustic soda lye at a temperature of 55-60°C . The reaction is carried out under autogenously generated pressure to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated monitoring systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Aromatic substitution reactions can occur, particularly at the fluorobenzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. This makes it a valuable tool for studying biochemical processes and developing new therapeutic strategies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] stands out due to its combination of sulfonyl and fluorobenzene groups, which confer specific chemical and biological properties. This makes it particularly valuable for applications requiring strong interactions with biological targets or high chemical stability.

Properties

CAS No.

95243-92-8

Molecular Formula

C36H24F2O6S3

Molecular Weight

686.8 g/mol

IUPAC Name

1-(2-fluorophenyl)sulfonyl-2-[4-[4-[2-(2-fluorophenyl)sulfonylphenoxy]phenyl]sulfanylphenoxy]benzene

InChI

InChI=1S/C36H24F2O6S3/c37-29-9-1-5-13-33(29)46(39,40)35-15-7-3-11-31(35)43-25-17-21-27(22-18-25)45-28-23-19-26(20-24-28)44-32-12-4-8-16-36(32)47(41,42)34-14-6-2-10-30(34)38/h1-24H

InChI Key

DLHUFBJDUZDWHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC4=CC=CC=C4S(=O)(=O)C5=CC=CC=C5F)S(=O)(=O)C6=CC=CC=C6F

Origin of Product

United States

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